4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline
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Overview
Description
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is a heterocyclic compound that features a thiophene ring, a pyrimidine ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene and aniline groups. One common method involves the reaction of 4-chloropyrimidine with thiophen-2-ylthiol in the presence of a base to form 4-(thiophen-2-yl)pyrimidine-2-thiol. This intermediate is then reacted with 4-fluoroaniline under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues in the active site of the target protein .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)pyrimidine-2-thiol: Shares the thiophene and pyrimidine rings but lacks the aniline group.
4-(Thiophen-2-yl)aniline: Contains the thiophene and aniline groups but lacks the pyrimidine ring.
2-(Thiophen-2-yl)pyrimidine: Similar structure but with different substitution patterns.
Uniqueness
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c15-10-3-5-11(6-4-10)19-14-16-8-7-12(17-14)13-2-1-9-18-13/h1-9H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJZGREZRXKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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